Bromo-dragonfly hydrochloride

Catalog No.
S986789
CAS No.
332012-24-5
M.F
C13H13BrClNO2
M. Wt
330.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-dragonfly hydrochloride

CAS Number

332012-24-5

Product Name

Bromo-dragonfly hydrochloride

IUPAC Name

[(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-yl]azanium;chloride

Molecular Formula

C13H13BrClNO2

Molecular Weight

330.6 g/mol

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1

InChI Key

YDIDKNSMQNPNFC-OGFXRTJISA-N

SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Synonyms

(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride;

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Isomeric SMILES

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Understanding Serotonin Receptor Function:

BDFLY-HCl exhibits a high affinity for serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, with dissociation constants (Ki) in the low nanomolar range (). This characteristic allows researchers to investigate the role of these receptors in various biological processes, including:

  • Neurotransmission

    Studying how serotonin signaling is modulated through specific receptor types can provide insights into various neurological functions, including mood regulation, cognition, and learning. ()

  • Psychedelic Effects

    BDFLY-HCl's potent hallucinogenic properties might aid in understanding the mechanisms underlying the subjective experiences and potential therapeutic applications of certain psychedelic drugs. However, its high potency and associated risks necessitate strict research controls and ethical considerations. ()

Drug Development and Screening:

BDFLY-HCl, due to its high affinity for serotonin receptors, can serve as a valuable tool in:

  • Identifying Potential Ligands

    Researchers can utilize BDFLY-HCl in competition binding assays to discover new molecules that interact with specific serotonin receptor subtypes. These potential ligands could be further developed into therapeutic drugs for various neurological disorders. ()

  • Evaluating Drug Specificity

    By comparing the binding affinities of candidate drugs with those of BDFLY-HCl across different receptor types, scientists can assess the specificity of these drugs and minimize potential off-target effects. ()

Important Note:

It is crucial to emphasize that research involving BDFLY-HCl requires strict adherence to ethical guidelines and regulations due to its:

  • High Potency: Even small amounts can induce potent and potentially dangerous effects.
  • Schedule I Classification: In many countries, including the United States, BDFLY-HCl is classified as a Schedule I drug due to its high potential for abuse and lack of currently accepted medical use. ()

Dates

Modify: 2023-08-15

Explore Compound Types